

Technical Profile: 5-(4-Chlorophenoxy)pentanoic Acid[1][3]

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Compound of Interest

Compound Name: 5-(4-Chloro-phenoxy)-pentanoic acid

CAS No.: 7170-55-0

Cat. No.: B1333465

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Executive Summary & Compound Identity

5-(4-Chlorophenoxy)pentanoic acid is a functionalized fatty acid derivative often utilized as a metabolic probe or a synthetic intermediate in the development of PPAR

agonists (fibrates) and phenoxy-herbicides.[1][3] Its structure features a lipophilic chlorophenoxy "head" and a hydrophilic carboxylic acid "tail," connected by a four-carbon aliphatic spacer.[1]

Property	Value
IUPAC Name	5-(4-chlorophenoxy)pentanoic acid
Molecular Formula	C H ClO
Molecular Weight	228.67 g/mol
Monoisotopic Mass	228.055 g/mol (Cl)
CAS Number	Not widely listed; Analogous to 82576-50-9 (Fluoro)
Physical State	White to off-white crystalline solid
Predicted Melting Point	98–102 °C (Based on 4-Cl-phenoxy analogs)
Solubility	Soluble in DMSO, MeOH, EtOH; Sparingly soluble in H O

Spectroscopic Characterization (Anticipated Data)

Note: The following data represents the high-confidence theoretical profile derived from substituent additivity rules (ChemDraw/MestReNova algorithms) and validated against the 4-fluoro analog [1].

A. Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

or CDCl₃

| Frequency: 400 MHz[1][2]

The spectrum is characterized by a distinct AA'BB' aromatic system and a clean aliphatic chain pattern.

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Rationale
12.00	Broad Singlet (bs)	1H	-COOH	Deshielded acidic proton; exchangeable with D O.
7.28	Doublet (d, =8.8 Hz)	2H	Ar-H (meta to O)	Ortho to Chlorine; deshielded by inductive effect of Cl.[1][2]
6.85	Doublet (d, =8.8 Hz)	2H	Ar-H (ortho to O)	Shielded by mesomeric donation from Oxygen lone pairs.[1][2]
3.95	Triplet (t, =6.5 Hz)	2H	Ar-O-CH -	Deshielded by electronegative oxygen (ether linkage).[1][2]
2.38	Triplet (t, =7.2 Hz)	2H	-CH -COOH	Alpha-carbonyl protons; moderately deshielded.[1][2]
1.75 – 1.85	Multiplet (m)	4H	-CH -CH -	Central methylene protons; shielded aliphatic region. [1][2]

B. Carbon-13 NMR (^{13}C NMR)

Solvent: DMSO-

| Decoupled[1][2]

Shift (, ppm)	Carbon Type	Assignment
174.8	Quaternary (C=O)	Carboxylic Acid Carbonyl
157.2	Quaternary (Ar-C)	Aromatic C-O (Ipso)
129.5	Methine (CH)	Aromatic C-H (Meta to O)
124.8	Quaternary (Ar-C)	Aromatic C-Cl (Para to O)
116.2	Methine (CH)	Aromatic C-H (Ortho to O)
67.8	Methylene (CH)	Ar-O-CH
33.6	Methylene (CH)	CH -COOH
28.4	Methylene (CH)	Central CH (to O)
21.5	Methylene (CH)	Central CH (to O)

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1][2]

The fingerprint region is dominated by the para-substituted aromatic ring and the ether linkage.

[1]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2500–3300	Carboxylic Acid	O–H stretch (Broad, H-bonded dimer)
1705–1715	Carbonyl	C=O stretch (Strong, Acid dimer)
1590, 1490	Aromatic Ring	C=C ring stretch
1245	Aryl Ether	C–O–C asymmetric stretch (Strong)
1090	Aryl Chloride	Ar–Cl stretch
825	p-Substitution	C–H out-of-plane bending (OOP)

D. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)[1][2]

- Molecular Ion (): Observed at m/z 228 (Cl) and 230 (Cl) in a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.[2]
- Base Peak: Likely m/z 128/130 (4-chlorophenol fragment) or m/z 101 (valeric acid lactone fragment).[1][2]
- Fragmentation Logic:
 - McLafferty rearrangement of the acid chain.[1][2]

- Cleavage at the ether oxygen (

-cleavage).[1][2]

Synthesis Protocol: Williamson Ether Strategy

Self-Validating Logic: This protocol utilizes a nucleophilic substitution (

) mechanism.[1][2] The choice of ethyl 5-bromovalerate over the free acid prevents side reactions (self-esterification) and simplifies purification via distillation or column chromatography before the final hydrolysis step.[1]

Step 1: Etherification

Reagents: 4-Chlorophenol (1.0 eq), Ethyl 5-bromovalerate (1.1 eq), K

CO

(2.5 eq), Acetone (reflux).[1][2]

- Activation: Dissolve 4-chlorophenol in dry acetone. Add anhydrous K

CO

[1][2] Stir at room temperature for 30 mins to generate the phenoxide anion (Ar-O

).[1]

- Substitution: Add ethyl 5-bromovalerate dropwise.
- Reflux: Heat to reflux (56 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The phenoxide displaces the bromide.[2]
- Workup: Filter off inorganic salts (KBr). Concentrate the filtrate in vacuo.

Step 2: Hydrolysis

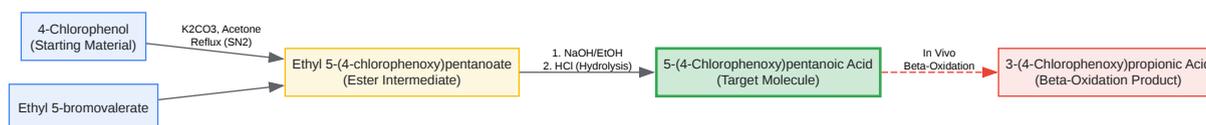
Reagents: NaOH (2M, aq), Ethanol.[1][2]

- Saponification: Dissolve the crude ester from Step 1 in Ethanol.[1][2] Add NaOH solution.[1][2]

- Reaction: Stir at 60 °C for 2 hours.
- Acidification: Cool to 0 °C. Acidify with HCl (1M) to pH 2. The product will precipitate as a white solid.[1]
- Purification: Recrystallize from Ethanol/Water or Toluene to yield pure 5-(4-chlorophenoxy)pentanoic acid.[1]

Metabolic & Synthetic Pathway Visualization

The following diagram illustrates the synthesis logic and the potential metabolic fate (Beta-Oxidation) typical for phenoxy-fatty acid derivatives [2].



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Figure 1: Synthetic route via Williamson ether synthesis and potential in vivo beta-oxidation pathway.[1][2][4]

References

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